molecular formula C16H15N5O4 B11692486 2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11692486
M. Wt: 341.32 g/mol
InChI Key: LDZNHNLTHGZCTQ-QGMBQPNBSA-N
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Description

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a hydrazine moiety, a nitrophenyl group, and a pyridine ring

Preparation Methods

The synthesis of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of continuous flow reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The pyridine ring can interact with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar compounds include other hydrazine derivatives and nitrophenyl-containing molecules. Compared to these compounds, 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N5O4/c1-10-5-12(9-25-2)14(7-17)16(19-10)20-18-8-11-6-13(21(23)24)3-4-15(11)22/h3-6,8,22H,9H2,1-2H3,(H,19,20)/b18-8+

InChI Key

LDZNHNLTHGZCTQ-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C#N)COC

Origin of Product

United States

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